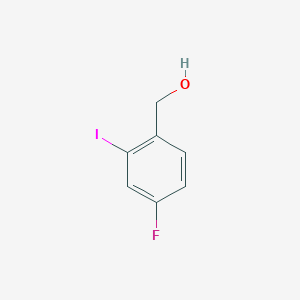

4-Fluoro-2-iodobenzyl alcohol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Fluoro-2-iodobenzyl alcohol is a chemical compound with the molecular formula C7H6FIO. It has a molecular weight of 252.03 . The compound is typically in liquid form .

Physical And Chemical Properties Analysis

4-Fluoro-2-iodobenzyl alcohol is a liquid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Enhancing Fluorescence Imaging

Research has demonstrated that small molecule additives can significantly improve the fluorescence imaging performance by mitigating issues such as blinking and photobleaching, which are common drawbacks of organic fluorophores. For instance, studies have shown that compounds like 4-nitrobenzyl alcohol act to favorably attenuate these unwanted photophysical processes in dye-labeled DNA and RNA systems, thereby enhancing the stability and reliability of fluorescence and FRET-based assays (Dave et al., 2009). Another investigation highlighted that the conjugation of similar small molecules directly to cyanine fluorophores can dramatically improve their photostability, which is crucial for applications demanding long-lived, stable fluorescence emission (Altman et al., 2011).

Photocatalytic Oxidation

The photocatalytic oxidation of benzyl alcohol derivatives, including 4-nitrobenzyl alcohol, into their corresponding aldehydes using TiO2 under UV and visible light has been efficiently demonstrated. This process showcases the potential of 4-Fluoro-2-iodobenzyl alcohol analogs in green chemistry applications, where they can serve as precursors or intermediates in the selective formation of value-added chemical products (Higashimoto et al., 2009).

Synthesis of Polycyclic Aromatic Hydrocarbons

A novel approach using o-bromobenzyl alcohol as an annulating reagent has been developed for the facile synthesis of polycyclic aromatic hydrocarbons. This method, facilitated by a palladium/electron-deficient phosphine catalyst, efficiently couples o-iodobiphenyls or (Z)-β-halostyrenes with o-bromobenzyl alcohols, potentially including 4-Fluoro-2-iodobenzyl alcohol derivatives, to afford complex aromatic structures through a cascade reaction involving deacetonative cross-coupling and sequential intramolecular cyclization (Iwasaki et al., 2015).

Molecular Imaging and Radiochemistry

The development of novel imaging agents, such as radiolabeled guanine derivatives for mapping O(6)-alkylguanine-DNA alkyltransferase activity in vivo, exemplifies the application of 4-Fluoro-2-iodobenzyl alcohol in the field of nuclear medicine and molecular imaging. These compounds, synthesized using 4-Fluoro-2-iodobenzyl alcohol as a precursor, highlight the versatility of fluoro-iodobenzyl alcohols in creating diagnostic tools for cancer and other diseases (Vaidyanathan et al., 2000).

Safety and Hazards

4-Fluoro-2-iodobenzyl alcohol is associated with certain hazards. It has been classified under the GHS07 hazard class. The compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

特性

IUPAC Name |

(4-fluoro-2-iodophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FIO/c8-6-2-1-5(4-10)7(9)3-6/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWAPLMYVQHMSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)I)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-Cyclopropylsulfonylpiperazin-1-yl)-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)methanone](/img/structure/B2672673.png)

![3-benzyl-9-(4-bromophenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-{[1-(3,4-difluorophenyl)-5-oxopyrrolidin-3-yl]methyl}-3-fluorobenzamide](/img/structure/B2672677.png)

![4-{2-[3-(2-chloro-6-fluorobenzyl)-5-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]ethyl}benzenesulfonamide](/img/structure/B2672678.png)

![7-Hydroxy-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2672679.png)

![5-(4-fluorobenzyl)-N-(furan-2-ylmethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2672682.png)

![1-[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-3-phenylpropan-1-one](/img/structure/B2672684.png)

![3-(2-methylphenyl)-5-[3-(2-naphthyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B2672691.png)

![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-[(5-methoxy-1H-indol-3-yl)methylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2672694.png)